4-[(3,4-dimethylphenyl)acetyl]morpholine
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-4-13(9-12(11)2)10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOJBQMQFUPEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Observations :
Mechanistic Insights :
- Antimicrobial Activity : Compounds with aromatic substituents (e.g., pyridinyl or chlorophenyl groups) show enhanced activity due to interactions with microbial enzymes or DNA .
- Anticancer Potential: Methyl and acetyl groups may modulate kinase inhibition or apoptosis pathways, as seen in pyridinyl-morpholine hybrids .
Physicochemical Properties
- Lipophilicity : The 3,4-dimethylphenyl group increases logP compared to unsubstituted morpholine, improving bioavailability but possibly reducing aqueous solubility .
- Stereoelectronic Effects : Electron-donating methyl groups on the phenyl ring may stabilize charge-transfer interactions in biological systems .
Q & A
Basic: What established synthetic routes are available for 4-[(3,4-dimethylphenyl)acetyl]morpholine, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via coupling reactions between morpholine derivatives and substituted phenylacetic acids. A common method involves reacting α-haloacid chlorides (e.g., chloroacetyl chloride) with 3,4-dimethylphenyl precursors under transition metal catalysis (e.g., palladium or copper) to facilitate C–N bond formation . Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%) critically affect yield. For instance, higher temperatures accelerate cyclization but may promote side reactions like dehalogenation. Basic conditions (e.g., NaOH) are often required to neutralize HCl byproducts during acetylation steps .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 4-[(3,4-dimethylphenyl)acetyl]morpholine?
Answer:
- NMR Spectroscopy: H and C NMR can confirm the morpholine ring structure (δ 2.5–3.5 ppm for N–CH protons) and the acetyl group (δ 170–175 ppm for carbonyl carbon). Aromatic protons from the 3,4-dimethylphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]) validate the molecular formula (CHNO), while fragmentation patterns confirm the acetyl-morpholine linkage .
- HPLC-PDA: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>98%) and identifies impurities like unreacted precursors .
Advanced: How can computational methods (e.g., DFT or molecular docking) predict the reactivity and biological interactions of this compound?
Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl oxygen is a reactive site for hydrogen bonding .
- Molecular Docking: Simulates binding affinity with biological targets (e.g., enzymes). Studies on similar morpholine derivatives show interactions with kinase active sites via π-π stacking (aromatic ring) and hydrogen bonding (morpholine oxygen) .
- Reaction Path Search (ICReDD): Combines quantum chemical calculations with experimental data to optimize synthetic pathways, reducing trial-and-error approaches .
Advanced: How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
Answer:
- Statistical Analysis: Apply factorial design (e.g., 2 designs) to isolate variables (e.g., temperature vs. catalyst). For instance, ANOVA can identify whether solvent choice (polar vs. nonpolar) significantly impacts yield .
- Mechanistic Probes: Use isotopic labeling (e.g., C-acetyl groups) or in situ IR spectroscopy to track reaction intermediates and identify side-reaction pathways .
- Cross-Validation: Compare results with computational predictions (e.g., Gibbs free energy profiles from DFT) to validate proposed mechanisms .
Methodological: How can Design of Experiments (DoE) optimize the synthesis of 4-[(3,4-dimethylphenyl)acetyl]morpholine?
Answer:
-
Screening Experiments: Use Plackett-Burman designs to test 6–8 variables (e.g., solvent, catalyst, stoichiometry) and identify critical factors .
-
Response Surface Methodology (RSM): Central composite designs model non-linear relationships. For example, a 3-level RSM can optimize temperature (X) and catalyst loading (X) to maximize yield (Y):
This reduces experimental runs by 40–50% compared to one-factor-at-a-time approaches .
Methodological: What software tools are essential for managing and analyzing data in studies involving this compound?
Answer:
- Cheminformatics: PubChem and ChemAxon tools predict physicochemical properties (logP, pKa) and generate SMILES/InChI identifiers .
- Spectroscopic Analysis: MestReNova or ACD/Labs for NMR peak deconvolution and coupling constant analysis .
- Process Simulation: Aspen Plus or COMSOL models reaction kinetics and mass transfer limitations in scaled-up syntheses .
Application: What are the implications of structural modifications (e.g., fluorination or boronate addition) on this compound’s potential in drug discovery?
Answer:
- Fluorination: Introducing –CF groups (via electrophilic substitution) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in fluorinated morpholine-based kinase inhibitors .
- Boronate Functionalization: Adding pinacol boronate groups (e.g., at the phenyl ring) enables Suzuki-Miyaura cross-coupling for creating combinatorial libraries .
- Toxicity Screening: EPA’s CompTox Dashboard predicts ecotoxicological profiles (e.g., LC for aquatic organisms) to prioritize candidates .
Theoretical: How can theoretical frameworks (e.g., transition state theory) guide experimental design for novel derivatives?
Answer:
- Transition State Theory (TST): Calculates activation energies (ΔG) to predict rate-limiting steps. For example, TST identifies whether acetylation or cyclization is the bottleneck in synthesis .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways. Polar solvents (e.g., water) stabilize charged intermediates but may hinder nonpolar reactant solubility .
- Retrosynthetic Analysis: Tools like Synthia propose viable routes by deconstructing the target molecule into commercially available building blocks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
